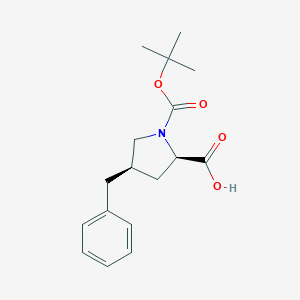

(4R)-1-N-Boc-4-Benzyl-D-proline

説明

(4R)-1-N-Boc-4-Benzyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl group attached to the proline ring. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-N-Boc-4-Benzyl-D-proline typically involves the following steps:

Protection of the Amino Group: The amino group of D-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Benzylation: The protected proline is then subjected to benzylation. This involves the reaction of the Boc-protected proline with benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine form of the proline derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Free amine form of the proline derivative.

Substitution: Various substituted proline derivatives depending on the nucleophile used.

科学的研究の応用

(4R)-1-N-Boc-4-Benzyl-D-proline has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of proline-based drugs and peptidomimetics.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

作用機序

The mechanism of action of (4R)-1-N-Boc-4-Benzyl-D-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively participate in biochemical reactions. The benzyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

類似化合物との比較

(4S)-1-N-Boc-4-Benzyl-L-proline: The enantiomer of (4R)-1-N-Boc-4-Benzyl-D-proline, differing in the spatial arrangement of atoms.

N-Boc-Proline: A simpler derivative with only the Boc protecting group and no benzyl substitution.

Benzyl-Proline: A derivative with a benzyl group but without the Boc protecting group.

Uniqueness: this compound is unique due to the combination of the Boc protecting group and the benzyl substitution, which provides enhanced stability and specific interactions in chemical and biological systems. This makes it a valuable compound in various research and industrial applications.

生物活性

(4R)-1-N-Boc-4-benzyl-D-proline is a proline derivative that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its synthesis, conformational properties, and applications in drug design.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : (2R,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate

- Molecular Formula : C17H23NO4

- CAS Number : 158459-13-3

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The benzyl group at the 4-position enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis often begins with commercially available proline derivatives.

- Protection : The amine group is protected using Boc anhydride to yield the N-Boc derivative.

- Alkylation : The benzyl group is introduced through alkylation reactions, which can be influenced by various factors such as solvent and temperature to optimize yield and selectivity.

1. Role in Peptide Conformation

Proline derivatives like this compound play a crucial role in stabilizing peptide structures due to their unique cyclic structure, which allows for conformational rigidity. This rigidity is essential for maintaining specific secondary structures in peptides, such as alpha-helices and beta-sheets, which are critical for biological function .

2. Modulation of Protein Interactions

Research has shown that proline analogs can modulate protein-protein interactions, which are vital for various cellular processes. For instance, studies indicate that certain proline derivatives can influence the binding affinity of peptides to their targets by altering their conformational landscape .

3. Applications in Drug Design

The incorporation of this compound into peptide sequences has been explored for developing novel therapeutic agents. Its ability to enhance the stability and bioavailability of peptides makes it a valuable building block in medicinal chemistry .

Case Study 1: Anticancer Activity

A study investigated the effects of proline derivatives on cancer cell lines, revealing that compounds incorporating this compound exhibited significant cytotoxicity against specific cancer types. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways .

Case Study 2: Neuroprotective Effects

Another research highlighted the neuroprotective properties of proline derivatives. It was found that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

Research Findings Summary Table

特性

IUPAC Name |

(2R,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNHKKRLLDYCIZ-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428038 | |

| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158459-13-3 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158459-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-N-Boc-4-Benzyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。